Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride is a chemical compound with the molecular formula C19H20BrNO·HCl and a molecular weight of 394.739. It is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride typically involves the reaction of cyclohexanone with benzylamine and p-bromobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyanidation, and other conventional reactions .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the benzylamino or bromophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different amines or alcohols .
Scientific Research Applications
Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacturing of fine chemicals, pharmaceutical intermediates, and active pharmaceutical ingredients (APIs)
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride include:
- 2-(benzylamino)-2-(4-bromophenyl)cyclohexan-1-one
- 2-(benzylamino)-2-(4-chlorophenyl)cyclohexan-1-one
- 2-(benzylamino)-2-(4-fluorophenyl)cyclohexan-1-one .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-bromophenyl group, in particular, can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
97127-77-0 |
---|---|
Molecular Formula |
C19H21BrClNO |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
2-(benzylamino)-2-(4-bromophenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C19H20BrNO.ClH/c20-17-11-9-16(10-12-17)19(13-5-4-8-18(19)22)21-14-15-6-2-1-3-7-15;/h1-3,6-7,9-12,21H,4-5,8,13-14H2;1H |
InChI Key |
XAHVUWKEOOFGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=C(C=C2)Br)NCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.